2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C25H21N5 and its molecular weight is 391.478. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant antimicrobial activity. For example, derivatives synthesized for their antimicrobial efficacy were reported to exhibit very good antimicrobial effects when incorporated into polyurethane varnish formula and printing ink paste, enhancing both the physical and mechanical properties of the varnishes and inks (El‐Wahab et al., 2015).
Anticancer and Anti-Inflammatory Agents
The synthesis of pyrazolopyrimidine derivatives has been focused on exploring their potential as anticancer and anti-inflammatory agents. Research has led to the development of compounds exhibiting potent anticancer activity. For instance, novel pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in cytotoxic screenings (Rahmouni et al., 2016).
Antiviral Activity
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antiviral activities. A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives showed strong antiviral activity against herpes simplex virus type-1, indicating the potential of these compounds in antiviral drug development (Tantawy et al., 2012).
Antituberculosis Activity
The design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives targeting mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) have been reported. Some compounds exhibited potent in vitro M.tb growth inhibition, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).
Sensor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been utilized in the development of fluorescent sensors for the detection of inorganic cations. A novel fluorescent dye based on the pyrazoloquinoline skeleton demonstrated the ability to detect small inorganic cations with high sensitivity and selectivity (Mac et al., 2010).
Mechanism of Action
Target of Action
The compound, 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, is primarily targeted towards Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest and the induction of apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5/c1-18-24(21-12-6-3-7-13-21)25-28-22(20-10-4-2-5-11-20)15-23(30(25)29-18)27-17-19-9-8-14-26-16-19/h2-16,27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVSVLXEBSRQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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